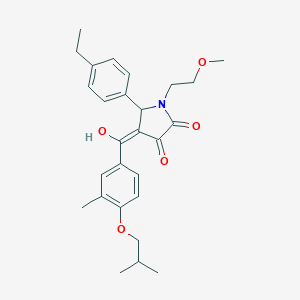
N-(4-methylbenzyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-2-phenoxypropanamide, also known as Flumazenil, is a benzodiazepine antagonist that is used to reverse the effects of benzodiazepine overdose. It was first developed in the 1980s and has since become an important tool in emergency medicine and critical care.
作用機序
N-(4-methylbenzyl)-2-phenoxypropanamide works by binding to the benzodiazepine receptor in the brain, which is the target of benzodiazepine drugs. By binding to this receptor, N-(4-methylbenzyl)-2-phenoxypropanamide blocks the effects of benzodiazepines and reverses their sedative and anxiolytic effects.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-phenoxypropanamide has been shown to have a number of biochemical and physiological effects, including the reversal of benzodiazepine-induced sedation and respiratory depression. It has also been shown to increase heart rate and blood pressure in some patients.
実験室実験の利点と制限
One advantage of N-(4-methylbenzyl)-2-phenoxypropanamide is its specificity for the benzodiazepine receptor, which makes it a useful tool for studying the effects of benzodiazepines on the brain. However, N-(4-methylbenzyl)-2-phenoxypropanamide has limited utility in studying other aspects of brain function, as it does not affect other neurotransmitter systems.
将来の方向性
There are several potential future directions for research on N-(4-methylbenzyl)-2-phenoxypropanamide, including the development of new benzodiazepine antagonists with improved specificity and efficacy. Additionally, N-(4-methylbenzyl)-2-phenoxypropanamide may have potential therapeutic uses in the treatment of anxiety and depression, and further research is needed to explore these possibilities. Finally, N-(4-methylbenzyl)-2-phenoxypropanamide may have applications in the study of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of N-(4-methylbenzyl)-2-phenoxypropanamide involves several steps, including the reaction of 4-methylbenzyl chloride with 2-phenoxypropanol to form the intermediate N-(4-methylbenzyl)-2-phenoxypropanol. This intermediate is then converted to N-(4-methylbenzyl)-2-phenoxypropanamide through a series of chemical reactions, including the reaction with phosgene and the subsequent hydrolysis of the resulting intermediate.
科学的研究の応用
N-(4-methylbenzyl)-2-phenoxypropanamide has been extensively studied in laboratory experiments and clinical trials, and its use has been shown to be effective in reversing the effects of benzodiazepine overdose. It has also been studied for its potential use in the treatment of other conditions, such as anxiety and depression.
特性
製品名 |
N-(4-methylbenzyl)-2-phenoxypropanamide |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
N-[(4-methylphenyl)methyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO2/c1-13-8-10-15(11-9-13)12-18-17(19)14(2)20-16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3,(H,18,19) |
InChIキー |
XVONRDSFTXGCDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)










![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)